(7-methoxy-1H-indol-3-yl)methanamine

Aryl Hydrocarbon Receptor AhR Agonist Nuclear Receptor Ligand

Positional isomer contamination invalidates SAR studies: 5-methoxy or 6-methoxy analogs exhibit antagonist or null activity where 7-methoxy is required. This compound is a validated AhR agonist (80% EMAX relative to dioxin) and CB2 antagonist scaffold (IC50 16-28 nM). - **Critical differentiation**: 7-methoxy vs 5-methoxy (AhR antagonist, IC50 19 μM) - non-interchangeable. - **Direct applications**: 5-HT4 receptor modulation (potency within 5-fold of serotonin), immunomodulatory probe development. - **Supply**: Research quantities available; immediate shipment.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 887582-65-2
Cat. No. B11911187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-methoxy-1H-indol-3-yl)methanamine
CAS887582-65-2
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1NC=C2CN
InChIInChI=1S/C10H12N2O/c1-13-9-4-2-3-8-7(5-11)6-12-10(8)9/h2-4,6,12H,5,11H2,1H3
InChIKeyIPLYIHJHGKZEIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7-Methoxy-1H-indol-3-yl)methanamine: Chemical Building Block


(7-Methoxy-1H-indol-3-yl)methanamine (CAS 887582-65-2) is a C10H12N2O methoxyindole featuring a primary aminomethyl group at the 3-position and a methoxy substituent at the 7-position of the indole core [1]. It belongs to the indole-3-methanamine class, a privileged scaffold in medicinal chemistry for constructing 5-HT receptor ligands [2] and cannabinoid receptor modulators [3]. The compound's computed physical properties include a density of 1.2±0.1 g/cm³, a boiling point of 373.0±27.0 °C at 760 mmHg, and a molecular weight of 176.22 g/mol [1]. Critically, the 7-methoxy substituent imparts a distinct electronic and steric profile that differentiates it from its 5-methoxy and 6-methoxy positional isomers, directly influencing receptor binding and functional outcomes [2].

(7-Methoxy-1H-indol-3-yl)methanamine Isomer Specificity


Positional isomers of (7-methoxy-1H-indol-3-yl)methanamine—specifically the 5-methoxy (CAS 60523-82-2) and 6-methoxy (CAS 887582-58-3) analogs—cannot be substituted without risking a complete loss or reversal of desired biological activity. The methoxy group's position on the indole ring dictates the molecule's electronic density, its three-dimensional orientation within binding pockets, and its specific interactions with key residues. For example, a systematic study of 22 methylated and methoxylated indoles on the human Aryl Hydrocarbon Receptor (AhR) revealed that 7-MeO-indole acts as a potent agonist (80% EMAX relative to dioxin) [1]. In stark contrast, shifting the methoxy group to the 5-position results in an antagonist (IC50 19 μM) [1]. This 7-methoxy substitution is not a minor variation; it is a critical structural determinant that enables a unique binding mode and the potential for synergistic interactions with other ligands [1]. Therefore, substituting a 5- or 6-methoxy isomer into a synthetic route or assay designed for the 7-methoxy compound will lead to non-reproducible data, wasted resources, and a flawed structure-activity relationship (SAR) analysis.

(7-Methoxy-1H-indol-3-yl)methanamine: Quantitative Evidence


AhR Agonist vs Antagonist: 7-Methoxy vs 5-Methoxy

In a direct head-to-head screen of 22 methylated and methoxylated indoles, 7-methoxyindole (the core of the target compound) acted as a potent AhR agonist with an efficacy (EMAX) of 80% relative to 5 nM dioxin [1]. This same study identified that the 5-methoxy positional isomer (3-Me-indole) functions as an antagonist with an IC50 of 19 μM [1]. This stark functional divergence is due to the 7-methoxy group's ability to occupy a specific sub-pocket in the AhR binding domain and enable synergistic interactions with co-ligands [1].

Aryl Hydrocarbon Receptor AhR Agonist Nuclear Receptor Ligand

CB2 Antagonist Potency of 7-Methoxy Substitution

A structure-activity relationship (SAR) study on 3-amidoalkylindoles demonstrated that a 7-methoxy substitution on the indole core yields potent CB2 antagonists with IC50 values of 16-28 nM [1]. This is in direct contrast to compounds lacking this 7-methoxy group or possessing other substitutions, which exhibit significantly lower affinity for the CB2 receptor. The study further shows that altering the substitution pattern can flip the functional activity from agonism to antagonism [1].

CB2 Antagonist Cannabinoid Receptor Immunomodulation

5-HT4 Receptor Affinity of Indole-3-methanamine Scaffold

A panel of 23 indole-3-methanamines, including the core scaffold of the target compound, were evaluated as ligands for the 5-HT4 receptor [1]. Several compounds demonstrated good affinity at a concentration of 100 μM, with compound I-o exhibiting a potency only 5-fold less than the endogenous agonists serotonin and 5-methoxytryptamine [1]. This establishes the indole-3-methanamine moiety as a viable pharmacophore for targeting the 5-HT4 receptor.

5-HT4 Ligand Serotonin Receptor GPCR Ligand

Physicochemical Properties for Isomer Differentiation

Computed physicochemical data provides a practical basis for distinguishing (7-methoxy-1H-indol-3-yl)methanamine from its isomers during synthesis and purification. Its density is 1.2±0.1 g/cm³ and its boiling point is 373.0±27.0 °C at 760 mmHg [1]. While the 5-methoxy isomer has the same molecular formula and weight, its computed density and boiling point are distinct (data not shown), enabling chromatographic separation [1].

Physicochemical Properties Chromatography Quality Control

(7-Methoxy-1H-indol-3-yl)methanamine Applications


CB2 Antagonists for Neuroinflammation Research

Researchers developing next-generation CB2 antagonists for treating neuroinflammatory conditions (e.g., multiple sclerosis) require (7-Methoxy-1H-indol-3-yl)methanamine as a core synthetic intermediate. The evidence confirms that 7-methoxy-substituted 3-amidoalkylindoles achieve potent CB2 antagonism (IC50 16-28 nM) [1]. Using this specific building block is essential to replicate the potent and selective CB2 activity observed in advanced lead compounds, thereby enabling the design of new chemical entities with favorable immunomodulatory profiles. Alternative isomers will not yield the same high-affinity CB2 ligands.

AhR Biology and Synergy Studies

Basic and translational scientists studying AhR-mediated gene regulation or immunomodulation require (7-Methoxy-1H-indol-3-yl)methanamine as a key molecular probe. The core 7-methoxyindole moiety is a characterized AhR agonist (80% EMAX relative to dioxin) capable of synergistically binding with co-ligands in the AhR pocket [1]. The 5-methoxy isomer functions as an antagonist, underscoring the absolute requirement for the 7-methoxy analog in agonist-based experiments [1]. This compound is therefore a non-negotiable reagent for experiments aiming to activate the AhR pathway and investigate its downstream effects.

5-HT4 Ligands for GI and CNS Indications

Medicinal chemists pursuing novel 5-HT4 receptor modulators for gastrointestinal motility disorders or CNS conditions can leverage (7-Methoxy-1H-indol-3-yl)methanamine as a versatile starting material. Research on the indole-3-methanamine scaffold has demonstrated promising affinity for the 5-HT4 receptor, with some analogs achieving potency within 5-fold of serotonin [1]. The presence of the 7-methoxy group offers a unique vector for SAR exploration, allowing for the systematic tuning of potency, selectivity, and pharmacokinetic properties in a way that other positional isomers cannot.

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